molecular formula C18H22ClF3N6O2 B2915066 4,6-bis(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine hydrochloride CAS No. 1179467-94-7

4,6-bis(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine hydrochloride

Cat. No.: B2915066
CAS No.: 1179467-94-7
M. Wt: 446.86
InChI Key: GYZCUQJUXHSXFS-UHFFFAOYSA-N
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Description

4,6-bis(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine hydrochloride is a complex organic compound that features a triazine core substituted with morpholine and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-bis(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine hydrochloride typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution with Morpholine Groups:

    Introduction of Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced via electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine groups.

    Reduction: Reduction reactions may target the triazine core or the trifluoromethylphenyl group.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halides, acids, and bases are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield morpholine N-oxides, while reduction could produce partially or fully reduced triazine derivatives.

Scientific Research Applications

4,6-bis(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4,6-bis(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the morpholine groups may facilitate its solubility and cellular uptake. The triazine core plays a crucial role in stabilizing the compound’s structure and mediating its interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-amine: Lacks the trifluoromethylphenyl group, which may affect its binding properties and applications.

    N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine: Does not have morpholine groups, potentially impacting its solubility and reactivity.

Uniqueness

The presence of both morpholine and trifluoromethylphenyl groups in 4,6-bis(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine hydrochloride makes it unique

Properties

IUPAC Name

4,6-dimorpholin-4-yl-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6O2.ClH/c19-18(20,21)13-2-1-3-14(12-13)22-15-23-16(26-4-8-28-9-5-26)25-17(24-15)27-6-10-29-11-7-27;/h1-3,12H,4-11H2,(H,22,23,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZCUQJUXHSXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClF3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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